molecular formula C11H8ClN3S B1333064 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile CAS No. 338750-88-2

2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile

Cat. No.: B1333064
CAS No.: 338750-88-2
M. Wt: 249.72 g/mol
InChI Key: RSAMGADBKNUMFZ-UHFFFAOYSA-N
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Description

2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile is an organic compound with the molecular formula C11H8ClN3S. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a malononitrile moiety. It is a solid substance with a melting point of 215-217°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile typically involves the reaction of 4-chlorobenzenethiol with malononitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-amino-2-(4-chlorophenyl)sulfanylethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAMGADBKNUMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=C(C#N)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377248
Record name SBB055365
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338750-88-2
Record name 2-[1-Amino-2-[(4-chlorophenyl)thio]ethylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338750-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB055365
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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